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Compound of Interest

Compound Name: 1-Bromo-3-ethylpentane

Cat. No.: B3187701 Get Quote

An In-Depth Technical Guide to 1-Bromo-3-ethylpentane: Synthesis, Characterization, and

Application

Introduction
1-Bromo-3-ethylpentane is a branched primary alkyl halide with the chemical formula

C₇H₁₅Br. Its structure is characterized by a bromine atom attached to a primary carbon, with an

ethyl group at the 3-position of the pentane chain. This seemingly simple molecule serves as a

valuable building block in organic synthesis, offering a combination of steric hindrance and

reactivity that can be exploited in the construction of more complex molecular architectures. Its

utility is particularly pronounced in reactions where controlled introduction of a branched seven-

carbon fragment is desired, such as in the synthesis of novel agrochemicals and

pharmaceutical intermediates.

The Simplified Molecular Input Line Entry System (SMILES) notation for 1-Bromo-3-
ethylpentane is CCC(CC)CCBr.[1][2] This guide provides a comprehensive overview of its

synthesis from the corresponding primary alcohol, its spectroscopic characterization, and its

key applications in synthetic chemistry.

Molecular and Physical Properties
The fundamental properties of 1-Bromo-3-ethylpentane are summarized in the table below.

This data is essential for its handling, purification, and use in quantitative chemical reactions.
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Property Value Source

SMILES Notation CCC(CC)CCBr [1]

IUPAC Name 1-bromo-3-ethylpentane [3]

CAS Number 1647-24-1 [3]

Molecular Formula C₇H₁₅Br [3]

Molecular Weight 179.10 g/mol [3]

Monoisotopic Mass 178.03571 Da [3]

XLogP3 3.8 [3]

Hazard Statements H226, H315, H319, H335 [3]

Synthesis of 1-Bromo-3-ethylpentane from 3-Ethyl-
1-pentanol
The most direct and common method for the synthesis of 1-bromo-3-ethylpentane is the

nucleophilic substitution of the primary alcohol, 3-ethyl-1-pentanol. Due to the primary nature of

the alcohol, this transformation proceeds via an Sₙ2 mechanism, which is advantageous as it

minimizes the risk of carbocation rearrangements that can occur with secondary and tertiary

alcohols.[4] Two robust and widely used methods for this conversion are treatment with

phosphorus tribromide (PBr₃) and reaction with hydrobromic acid generated in situ from sodium

bromide and sulfuric acid.

Method 1: Bromination using Phosphorus Tribromide
(PBr₃)
This method is highly effective for converting primary and secondary alcohols to their

corresponding bromides with inversion of configuration if a chiral center is present.[5] The

reaction mechanism involves the activation of the hydroxyl group by PBr₃ to form a good

leaving group, which is then displaced by a bromide ion in a concerted Sₙ2 fashion.
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Sₙ2 mechanism for the bromination of an alcohol with PBr₃.

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a reflux condenser topped with a calcium chloride drying tube

is charged with 3-ethyl-1-pentanol (1.0 eq). Anhydrous diethyl ether or dichloromethane is

added as the solvent.

Cooling: The flask is cooled to 0 °C in an ice-water bath.

Addition of PBr₃: Phosphorus tribromide (0.4 eq) is dissolved in the same anhydrous solvent

and added dropwise to the stirred alcohol solution via the dropping funnel over 30-60

minutes, maintaining the internal temperature at or below 5 °C. The reaction is exothermic,

and slow addition is crucial to control the temperature and prevent the formation of HBr gas.

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room

temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by

thin-layer chromatography (TLC) or gas chromatography (GC).

Work-up: The reaction mixture is carefully poured onto crushed ice with stirring. The resulting

mixture is transferred to a separatory funnel, and the organic layer is separated.

Washing: The organic layer is washed sequentially with cold water, saturated sodium

bicarbonate solution (to neutralize any remaining acid), and finally with brine.

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or

calcium chloride, filtered, and the solvent is removed by rotary evaporation.
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Purification: The crude 1-bromo-3-ethylpentane is purified by fractional distillation under

reduced pressure to yield the pure product.

Method 2: Bromination using Hydrobromic Acid (HBr)
and Sulfuric Acid
This classic method involves the in situ generation of HBr from sodium bromide and sulfuric

acid, which then reacts with the alcohol. For primary alcohols, the reaction proceeds via an Sₙ2

pathway where the protonated hydroxyl group (a good leaving group) is displaced by the

bromide ion.

Sₙ2 Attack
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Sₙ2 mechanism for the bromination of an alcohol with HBr.

Reaction Setup: A round-bottom flask is charged with sodium bromide (1.2 eq) and water.

The mixture is cooled in an ice bath.

Acid Addition: Concentrated sulfuric acid (1.2 eq) is added slowly and cautiously to the

stirred mixture, keeping the temperature below 10 °C. This generates HBr in situ.

Addition of Alcohol: 3-Ethyl-1-pentanol (1.0 eq) is added to the cold reaction mixture.

Reflux: The mixture is heated to reflux for 2-3 hours to drive the reaction to completion.

Distillation: The apparatus is arranged for simple distillation, and the crude 1-bromo-3-
ethylpentane is distilled from the reaction mixture along with water.
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Work-up: The distillate is transferred to a separatory funnel, and the lower organic layer is

collected.

Washing: The organic layer is washed with water, then carefully with cold, concentrated

sulfuric acid to remove any unreacted alcohol and ether byproducts, followed by a wash with

saturated sodium bicarbonate solution, and finally with brine.

Drying and Purification: The crude product is dried over anhydrous calcium chloride and

purified by fractional distillation.
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Generalized experimental workflow for the synthesis and purification of 1-bromo-3-
ethylpentane.

Spectroscopic Characterization
Definitive structural elucidation of 1-bromo-3-ethylpentane relies on a combination of

spectroscopic techniques. While experimental spectra for this specific compound are not widely

available in public databases, its spectral characteristics can be reliably predicted based on its

structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of

diastereotopic protons in the ethyl groups and the methylene groups adjacent to the chiral

center.

¹³C NMR: The carbon NMR spectrum should display six distinct signals, corresponding to the

six chemically non-equivalent carbon atoms in the molecule. The carbon attached to the

bromine will be significantly deshielded.

The following table provides predicted NMR data for 1-bromo-3-ethylpentane.

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)

CH₃ (ethyl) ~0.9 (t) ~11

CH₂ (ethyl) ~1.3 (m) ~25

CH (methine) ~1.5 (m) ~40

CH₂ (C2) ~1.7 (m) ~38

CH₂Br (C1) ~3.4 (t) ~35

Infrared (IR) Spectroscopy
The IR spectrum of 1-bromo-3-ethylpentane will be dominated by C-H stretching and bending

vibrations. The most diagnostic peak is the C-Br stretching vibration, which is expected to

appear in the fingerprint region.
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~2850-2960 cm⁻¹: C-H stretching vibrations of the alkyl groups.

~1465 cm⁻¹: C-H bending vibrations (scissoring) of the CH₂ groups.

~1380 cm⁻¹: C-H bending vibrations (umbrella mode) of the CH₃ groups.

~560-690 cm⁻¹: C-Br stretching vibration.[6]

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 1-bromo-3-ethylpentane will show a

characteristic molecular ion peak (M⁺) as a doublet of roughly equal intensity, corresponding to

the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br).

Molecular Ion (M⁺): m/z 178 and 180.

[M-Br]⁺: Loss of the bromine atom will result in a fragment at m/z 99.

Further Fragmentation: Subsequent fragmentation of the alkyl chain will lead to a series of

smaller carbocation fragments, with prominent peaks at m/z 71, 57, 43, and 29,

corresponding to the loss of alkyl radicals.[7]

Reactivity and Applications in Synthesis
As a primary alkyl halide, 1-bromo-3-ethylpentane is an excellent substrate for Sₙ2 reactions.

[6] The steric bulk of the 3-ethyl group can slightly hinder the backside attack of nucleophiles

compared to unbranched primary alkyl halides, but it is generally reactive towards a wide range

of nucleophiles. It is a versatile intermediate for introducing the 3-ethylpentyl moiety into a

target molecule.
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Synthetic Transformations
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Key synthetic applications of 1-bromo-3-ethylpentane.

Formation of Grignard Reagent
One of the most important applications of 1-bromo-3-ethylpentane is the preparation of the

corresponding Grignard reagent, 3-ethylpentyl magnesium bromide. This organometallic

compound is a powerful carbon nucleophile and a strong base, enabling the formation of new

carbon-carbon bonds.

Setup: A flame-dried, three-necked flask equipped with a reflux condenser, a dropping

funnel, and a nitrogen inlet is charged with magnesium turnings (1.1 eq).
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Initiation: A small crystal of iodine is added to activate the magnesium surface. A small

portion of a solution of 1-bromo-3-ethylpentane (1.0 eq) in anhydrous diethyl ether is

added. The reaction is initiated by gentle warming, and the disappearance of the iodine color

indicates the start of the reaction.

Addition: The remaining solution of 1-bromo-3-ethylpentane is added dropwise at a rate

that maintains a gentle reflux.

Completion: After the addition is complete, the mixture is refluxed for an additional 30-60

minutes to ensure complete consumption of the magnesium. The resulting greyish solution of

3-ethylpentyl magnesium bromide is ready for use in subsequent reactions.

Applications in Drug Development
While specific examples of the use of 1-bromo-3-ethylpentane in the synthesis of marketed

drugs are not readily found in the literature, branched alkyl halides of this nature are valuable

intermediates in medicinal chemistry. They can be used to introduce lipophilic side chains that

can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, such

as its binding affinity, metabolic stability, and cell permeability.

Safety and Handling
1-Bromo-3-ethylpentane is a flammable liquid and vapor.[3] It is also classified as causing

skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Therefore, it should

be handled in a well-ventilated fume hood with appropriate personal protective equipment

(PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and

open flames.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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